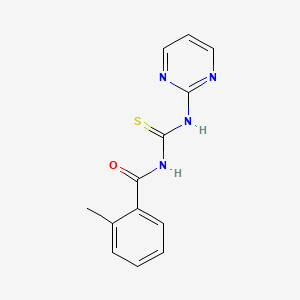

2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide

説明

Synthesis Analysis

The compound was synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis involved the reaction of ortho-toluylchloride with potassium thiocyanate in acetone followed by condensation of the resulting ortho-carbonyl isothiocyanate with the appropriate primary amine .Molecular Structure Analysis

The compound was fully crystallized and characterized on the basis of elemental analysis, X-ray crystallography, and spectroscopic techniques namely infra-red, Uv-Vis, and nuclear magnetic resonance .Chemical Reactions Analysis

The compound was synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The new para cleavage of C–Cl bond of the benzoyl chloride by nitrogen atom of the bidentate thiocyanate produces carbonyl isothiocyanate .Physical and Chemical Properties Analysis

The compound has a molecular weight of 272.33. The melting point was in the range of 164.9°C–165.8°C . The Fourier transform infrared (FTIR) analysis shows the following vibrational frequencies for ⱱ(N-H), ⱱ(C=O), ⱱ(C-N) and ⱱ(C=S) at 3237 cm–1, 1683 cm–1, 1329 cm–1 and 1154 cm–1 respectively .科学的研究の応用

Anticancer Properties

Research on related compounds has highlighted their potential in cancer treatment. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an isotype-selective histone deacetylase (HDAC) inhibitor, shows significant antitumor activity by inhibiting HDACs, blocking cancer cell proliferation, and inducing apoptosis. This suggests potential anticancer applications for structurally similar compounds (Zhou et al., 2008).

Antibacterial Applications

Compounds with the N-(pyrimidin-2-ylcarbamothioyl)benzamide moiety have been synthesized and shown to exhibit good antibacterial activity against Escherichia coli and Staphylococcus aureus. This indicates a potential application of 2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide in developing new antibacterial agents (Fayyadh et al., 2022).

Corrosion Inhibition

Thiourea derivatives, including N-(pyrimidin-2-ylcarbamothioyl)benzamide, have been evaluated as corrosion inhibitors for carbon steel in acidic environments. Their inhibitory efficiency suggests potential applications in materials science, particularly in protecting metals against corrosion (de Oliveira et al., 2015).

Antiviral and Antimicrobial Activities

Pyrido[1,2-a]pyrimidin-4-one derivatives, related to the queried compound, have been found to possess selective aldose reductase inhibitors with antioxidant activity. This suggests possible applications in treating diseases associated with oxidative stress or microbial infections (La Motta et al., 2007).

作用機序

It’s worth noting that the compound is a derivative of thiourea . Thiourea derivatives have been widely used in numerous applications such as in the pharmaceutical industry as potential therapeutic agents, antibacterials, anti-HIV, anticancer drugs, and antidepressants, as well as antihyperlipidemic, antiallergic, antiparasitic, platelet antiaggregating, and antiproliferative activities . They have also been used extensively and commercially as herbicides, fungicides, and insecticides agents in the agrochemical industries .

The compound “2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide” shows antibacterial activity towards gram-positive and gram-negative bacteria . It was derived from ortho-toluylchloride and 2-amino-4-picoline . It was fully crystallized and characterized on the basis of elemental analysis, X-ray crystallography, and spectroscopic techniques namely infra-red, Uv-Vis, and nuclear magnetic resonance .

将来の方向性

生化学分析

Biochemical Properties

2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to coordinate with transition metal ions, acting as a versatile ligand. This interaction is facilitated by the thiourea moiety, which can form strong bonds with metal ions . Additionally, the compound’s ability to form intra- and intermolecular hydrogen bonds enhances its stability and reactivity in biochemical environments .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the growth of both gram-positive and gram-negative bacteria, indicating its potential as an antibacterial agent . Furthermore, its impact on gene expression suggests that it may alter the transcriptional activity of specific genes, thereby affecting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes, and can either inhibit or activate their activity. The compound’s thiourea moiety is particularly important for its binding interactions, as it can form strong bonds with metal ions and other biomolecules . Additionally, changes in gene expression induced by this compound suggest that it may interact with transcription factors or other regulatory proteins, thereby modulating the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that its antibacterial activity can persist for extended periods, although its efficacy may decrease over time due to degradation . Additionally, the compound’s impact on cellular function can vary depending on the duration of exposure, with prolonged exposure potentially leading to more pronounced effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and significant therapeutic effects. At higher doses, it can cause adverse effects, including toxicity and damage to specific tissues . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing significant harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of specific metabolites within cells . The compound’s metabolism may also influence its overall efficacy and toxicity, as its metabolic products can have different biological activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific tissues can affect its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes .

特性

IUPAC Name |

2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-9-5-2-3-6-10(9)11(18)16-13(19)17-12-14-7-4-8-15-12/h2-8H,1H3,(H2,14,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFVHZKXNIFXQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC(=S)NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401333634 | |

| Record name | 2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401333634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196956 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

446308-75-4 | |

| Record name | 2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401333634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate 2,2-dioxide](/img/structure/B2580629.png)

![(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2580638.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2580639.png)

![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2580640.png)

![1-(4-Chlorobenzyl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2580641.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

![N-(1-cyanocyclobutyl)-N,1,3,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2580647.png)

![6-Cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2580649.png)